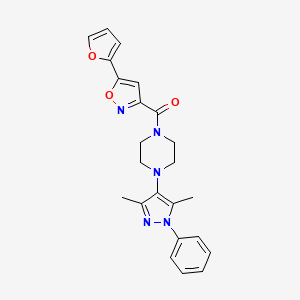

(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Description

The compound "(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone" is a hybrid heterocyclic molecule featuring a pyrazole core substituted with methyl and phenyl groups, linked via a piperazine bridge to an isoxazole ring bearing a furan substituent.

Properties

IUPAC Name |

[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-16-22(17(2)28(24-16)18-7-4-3-5-8-18)26-10-12-27(13-11-26)23(29)19-15-21(31-25-19)20-9-6-14-30-20/h3-9,14-15H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRIRRGEZWYWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Compound A, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound A features a unique combination of a pyrazole moiety and an isoxazole group, linked through a piperazine unit. The molecular formula for Compound A is , with a molecular weight of approximately 368.44 g/mol. This structure suggests potential interactions with various biological targets due to the presence of multiple pharmacophores.

Biological Activity Overview

Research indicates that derivatives of pyrazole and isoxazole exhibit a wide range of biological activities, including:

- Antioxidant Properties : Pyrazole derivatives have been linked to antioxidant activity, which may contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Compounds containing isoxazole rings have shown promise in reducing inflammation in various models.

- Anticancer Activity : Several studies have reported that pyrazole and isoxazole derivatives possess cytotoxic effects against various cancer cell lines.

The biological activity of Compound A can be attributed to its structural components:

- Pyrazole Moiety : Known for its ability to interact with multiple enzyme systems, potentially inhibiting pathways related to cancer cell proliferation.

- Isoxazole Group : This component has been associated with antimicrobial and antifungal activities, enhancing the overall therapeutic potential of the compound.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the structure of Compound A can significantly influence its biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyrazole Ring | Alters potency against cancer cell lines |

| Variations in Piperazine Substituents | Modifies solubility and bioavailability |

| Changes in Isoxazole Positioning | Impacts interaction with biological targets |

Case Studies and Research Findings

Several studies have explored the biological efficacy of compounds structurally related to Compound A:

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. The presence of the pyrazole ring in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Similar compounds have shown promising results in reducing oxidative damage in various biological systems .

Anti-inflammatory Properties

Compounds structurally related to (4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

Anticancer Potential

The unique structure of this compound suggests that it may interact with various biological targets involved in cancer progression. Preliminary studies on similar pyrazole derivatives indicate potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of similar pyrazole derivatives using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting a protective effect against cellular damage .

Case Study 2: Anti-inflammatory Mechanisms

In vivo studies using animal models demonstrated that compounds with a similar structure inhibited the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 3: Anticancer Efficacy

Research focusing on the anticancer properties of pyrazole derivatives showed promising results in various cancer cell lines, indicating that these compounds could induce apoptosis and inhibit tumor growth through multiple pathways .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Properties

Key comparisons include:

- Melting Points : Compound 5 () exhibits a melting point of 172.7°C, suggesting that the target compound’s piperazine linker and furan substituent may lower its melting point due to reduced crystallinity .

- IR Spectroscopy: The C=O stretch in the target’s methanone group is expected to appear near 1660–1700 cm⁻¹, analogous to Compound 5’s carbonyl peak . Piperazine N-H stretches (if protonated) may align with the 3276–3386 cm⁻¹ range observed in pyrazole derivatives .

Data Tables

Table 1. Structural and Physicochemical Comparison of the Target Compound with Analogs

Q & A

Q. What are the standard synthetic protocols for preparing (4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone?

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution : Piperazine derivatives react with halogenated pyrazole intermediates under reflux in ethanol or DMF .

- Cyclocondensation : Formation of the isoxazole ring via reaction of nitrile oxides with alkynes, followed by coupling to the furan moiety .

- Purification : Recrystallization from ethanol-DMF mixtures (1:1) is recommended to achieve >95% purity .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

- NMR : and NMR confirm substituent positions and piperazine linkage. For example, piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .

- FT-IR : Stretching vibrations for C=O (1660–1680 cm) and isoxazole C-O (1250–1300 cm) are diagnostic .

- Mass spectrometry : Molecular ion peaks ([M+H]) should align with theoretical molecular weights .

Q. What experimental designs are optimal for initial biological screening?

Use a split-plot randomized block design to test bioactivity:

- Primary assays : Evaluate antimicrobial activity via serial dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Dosage : Test concentrations ranging from 1–100 µM, with triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Torsion angles : Critical for confirming conformational flexibility in the piperazine ring (e.g., angles between 160–180° indicate planar geometry) .

- Intermolecular interactions : Hydrogen bonds between the methanone carbonyl and adjacent phenyl groups stabilize the crystal lattice .

- Electron density maps : Identify regions of partial charge critical for ligand-receptor binding .

Q. What strategies address contradictory bioactivity data in SAR studies?

Contradictions often arise from substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., -NO) on the pyrazole ring enhance antibacterial activity but reduce solubility, leading to false negatives in aqueous assays .

- Steric hindrance : Bulky furan substituents may obstruct target binding despite favorable in vitro results . Resolution : Combine computational docking (e.g., AutoDock Vina) with solvent-optimized assays (e.g., DMSO-PBS mixtures) .

Q. How do reaction conditions influence regioselectivity in isoxazole ring formation?

- Temperature : Heating to 80–100°C promotes kinetically controlled 3,5-disubstituted isoxazole formation over 4,5-regioisomers .

- Catalysts : Sodium acetate in ethanol enhances cyclization efficiency by stabilizing the transition state .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor charge separation, reducing side-product formation .

Q. What methodologies assess the compound’s environmental fate and ecotoxicology?

Follow the INCHEMBIOL framework :

- Abiotic studies : Measure hydrolysis half-life (t) at pH 4–9 and photodegradation under UV light (λ = 254 nm) .

- Biotic studies : Use Daphnia magna for acute toxicity (LC) and soil microcosms to evaluate biodegradation pathways .

- Modeling : Employ EPI Suite to predict bioaccumulation factors (BCF) and persistence .

Methodological Challenges and Solutions

Q. How to optimize stability during long-term storage?

- Storage conditions : Keep in amber vials at –20°C under argon to prevent oxidation of the furan ring .

- Stability assays : Monitor degradation via HPLC every 6 months; >90% purity over 2 years is acceptable for most studies .

Q. What statistical approaches are recommended for analyzing dose-response data?

Q. How to validate target engagement in mechanistic studies?

- SPR (Surface Plasmon Resonance) : Measure binding affinity (K) to purified enzymes (e.g., bacterial dihydrofolate reductase) .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

Key Data from Literature

| Property/Activity | Value/Result | Reference |

|---|---|---|

| Antimicrobial activity | MIC = 8 µg/mL (vs. S. aureus) | |

| Hydrolysis t$ _{1/2} | 72 hours (pH 7, 25°C) | |

| Crystallographic density | 1.432 g/cm³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.